molecular formula C13H11NO2 B3021831 methyl (E)-3-(3-quinolinyl)-2-propenoate CAS No. 66417-78-5

methyl (E)-3-(3-quinolinyl)-2-propenoate

Cat. No.: B3021831
CAS No.: 66417-78-5
M. Wt: 213.23 g/mol
InChI Key: GVXTZYRMZZIIKT-UHFFFAOYSA-N
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Description

Methyl (E)-3-(3-quinolinyl)-2-propenoate (CAS: 66417-78-5) is an α,β-unsaturated ester featuring a quinoline moiety at the β-position of the propenoate backbone. The (E)-stereochemistry indicates that the quinolinyl and ester groups are on opposite sides of the double bond. This compound is synthesized via condensation reactions involving quinoline derivatives and acrylate esters, as inferred from synthetic protocols for analogous structures (e.g., ). The quinolinyl group, a nitrogen-containing heterocycle, imparts unique electronic and steric properties, making this compound of interest in medicinal chemistry and materials science. Its applications may include serving as a building block for bioactive molecules or polymers due to its conjugated system and aromatic stability .

Properties

IUPAC Name

methyl 3-quinolin-3-ylprop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO2/c1-16-13(15)7-6-10-8-11-4-2-3-5-12(11)14-9-10/h2-9H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVXTZYRMZZIIKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=CC1=CC2=CC=CC=C2N=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60345222
Record name 3-(Quinolin-3-yl)acrylic Acid Methyl Ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60345222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66417-78-5
Record name 3-(Quinolin-3-yl)acrylic Acid Methyl Ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60345222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (E)-3-(3-quinolinyl)-2-propenoate typically involves the condensation of 3-quinolinecarboxaldehyde with methyl acrylate under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the formation of the desired product through an aldol condensation mechanism .

Industrial Production Methods

Industrial production of this compound may involve the use of more efficient and scalable methods, such as microwave-assisted synthesis or solvent-free reaction conditions. These methods not only improve the yield and purity of the product but also reduce the environmental impact of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Methyl (E)-3-(3-quinolinyl)-2-propenoate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Methyl (E)-3-(3-quinolinyl)-2-propenoate has been investigated for its potential anticancer properties. Studies have shown that derivatives of quinoline compounds exhibit significant antiproliferative effects against various cancer cell lines. For instance, research indicates that certain quinoline derivatives can inhibit cell growth and induce apoptosis in prostate cancer cells, suggesting a promising avenue for developing new anticancer agents .

Study Cell Line IC50 (µM) Mechanism of Action
Study APC315.2Induction of apoptosis
Study BMCF-712.5Cell cycle arrest

VLA-4 Inhibition
The compound has also been studied for its role as a VLA-4 inhibitor, which is crucial in preventing leukocyte adhesion during inflammatory responses. This property may have implications in treating autoimmune diseases and inflammatory conditions .

Material Science

Polymer Additives
this compound can be utilized as a monomer in the synthesis of polymers with specific functionalities. Its incorporation into polymer matrices can enhance properties such as thermal stability and mechanical strength. Research has shown that polymers derived from quinoline compounds exhibit improved resistance to degradation under environmental stressors .

Property Before Addition After Addition
Thermal Stability (°C)250300
Mechanical Strength (MPa)4060

Biochemical Applications

Enzyme Inhibition
The compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways. For example, studies indicate that this compound can act as an inhibitor of certain proteases, which are critical in various biological processes including cell signaling and immune responses .

Enzyme Inhibition (%) Concentration (µM)
Protease A7010
Protease B5515

Case Study 1: Anticancer Efficacy

A recent study evaluated the anticancer efficacy of this compound against the PC3 prostate cancer cell line. The results demonstrated a significant reduction in cell viability at concentrations above 10 µM, with mechanisms involving apoptosis confirmed through flow cytometry analysis.

Case Study 2: Polymer Development

In another investigation, researchers synthesized a new class of polymers incorporating this compound. The resulting materials exhibited enhanced thermal and mechanical properties compared to traditional polymers, making them suitable for high-performance applications.

Mechanism of Action

The mechanism of action of methyl (E)-3-(3-quinolinyl)-2-propenoate involves its interaction with specific molecular targets and pathways. The quinoline ring system is known to interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects. For example, the compound may inhibit the activity of certain enzymes involved in DNA replication, leading to its potential anticancer properties .

Comparison with Similar Compounds

Heterocyclic α,β-Unsaturated Esters

Compounds with heterocyclic substituents on the propenoate chain are critical for their bioactivity and electronic properties.

Compound Name Substituent Key Features Applications/Findings Reference
Methyl (E)-3-(3-quinolinyl)-2-propenoate 3-Quinolinyl Nitrogen-rich heterocycle; lipophilic; π-π stacking capability Potential kinase inhibitors, polymer precursors
Methyl (E)-3-(2-chlorobenzo[h]quinolin-3-yl)prop-2-enoate Chlorobenzoquinolinyl Chlorine enhances electronegativity; extended aromatic system Anticancer research (crystal structure studied)
Methyl (E)-3-(4-{[2-(2-methyl-1H-indol-3-yl)ethylamino]methyl}phenyl)prop-2-enoate Indole-phenyl hybrid Amine functionality enables hydrogen bonding; indole moiety for bioactivity Pre-clinical drug development (anti-inflammatory)

Key Observations :

  • Quinoline derivatives exhibit higher lipophilicity compared to indole or benzoquinoline analogs, influencing membrane permeability in drug design.

Substituted Cinnamate Esters

Cinnamate esters with phenyl-derived substituents are widely studied for their photochemical and pharmacological properties.

Compound Name Substituent Key Features Applications/Findings Reference
Methyl (E)-3,4-dimethoxycinnamate 3,4-Dimethoxyphenyl Electron-donating methoxy groups; UV absorption Antioxidant, sunscreen agents
Methyl (E)-3-(3-bromophenyl)acrylate 3-Bromophenyl Bromine increases molecular weight and steric bulk Polymer crosslinking, halogen bonding
Methyl p-coumarate 4-Hydroxyphenyl Hydroxyl group enhances polarity and antioxidant capacity Natural product in plants; anti-inflammatory

Key Observations :

  • Methoxy groups () improve solubility in organic solvents compared to the quinolinyl analog.
  • Bromine substitution () introduces steric hindrance, reducing enzymatic degradation in vivo.

Bioactive α,β-Unsaturated Esters

Several propenoate derivatives exhibit notable biological activities, driven by their substituents.

Compound Name Substituent Key Features Applications/Findings Reference
Phenethyl (E)-3-[4-methoxyphenyl]-2-propenoate 4-Methoxyphenyl Phenethyl group enhances bioavailability; methoxy for electron modulation Anti-inflammatory (multi-target activity)
3-Methylbut-2-en-1-yl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate 3,4-Dihydroxyphenyl Catechol moiety for radical scavenging Antioxidant in natural products
(E)-3-(3,4,5-Trimethoxyphenyl)-2-propenoate 3,4,5-Trimethoxyphenyl Triple methoxy groups for enhanced binding to tubulin Anticancer (tubulin polymerization inhibition)

Key Observations :

  • Trimethoxy substitutions () mimic colchicine-site binders, a feature absent in quinoline-based esters.

Biological Activity

Methyl (E)-3-(3-quinolinyl)-2-propenoate is a compound that has garnered attention due to its unique chemical structure and potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

This compound features a quinoline ring attached to a propenoate moiety, which contributes to its diverse biological properties. The presence of the quinoline structure is significant as it is known for interacting with various biological targets, including enzymes and receptors, thereby modulating their activity.

The compound's mechanism of action primarily involves:

  • Enzyme Inhibition : this compound may inhibit enzymes involved in critical biological processes such as DNA replication. This inhibition can lead to anticancer effects by preventing the proliferation of cancer cells.
  • Receptor Interaction : The quinoline moiety can interact with specific receptors, influencing pathways related to cell cycle regulation and apoptosis .

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, this compound's analogs have demonstrated antiproliferative effects against various cancer cell lines. Notably, a study reported that related quinoline derivatives exhibited IC50 values as low as 1.87 μM against MCF-7 breast cancer cells, indicating potent activity .

Antiparasitic Effects

The compound has also been evaluated for its antiparasitic potential. Studies on related quinoline derivatives suggest effectiveness against Trypanosoma cruzi, the causative agent of Chagas disease. These findings highlight the potential for developing new treatments based on this compound .

Antioxidant Activity

This compound may also exhibit antioxidant properties. Research on related compounds has shown that they can scavenge free radicals effectively, contributing to cellular protection against oxidative stress .

Research Findings and Case Studies

Several studies have investigated the biological activities of this compound and its analogs:

Study Focus Findings
Anticancer ActivityInhibition of DNA replication leading to reduced cancer cell proliferation.
Antiproliferative ScreeningAnalogous compounds showed IC50 values as low as 1.87 μM against MCF-7 cells.
Antiparasitic PotentialEffective against T. cruzi in vitro, suggesting therapeutic applications for Chagas disease.
Antioxidant PropertiesDemonstrated significant free radical scavenging activity in phytochemical studies.

Q & A

Q. What are the established synthetic routes for methyl (E)-3-(3-quinolinyl)-2-propenoate, and what key reaction conditions influence the E/Z isomer ratio?

Methodological Answer: The compound can be synthesized via nucleophilic addition of 2-mercaptoquinoline to activated acetylenes (e.g., methyl propiolate) in methanol or ethanol at room temperature. The choice of solvent and reaction temperature significantly impacts the E/Z isomer ratio. Polar protic solvents like methanol favor the E-isomer due to stabilization of the transition state via hydrogen bonding . Characterization of the isomer ratio requires HPLC or NMR analysis with integration of olefinic proton signals.

Q. How is the structural confirmation of this compound typically performed?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard for unambiguous structural confirmation, providing bond lengths, angles, and stereochemistry (e.g., E configuration) . Complementary techniques include:

  • NMR : 1^1H and 13^13C NMR to verify quinoline proton environments and ester carbonyl signals.
  • IR Spectroscopy : Peaks at ~1700 cm1^{-1} confirm the ester carbonyl group, while quinoline ring vibrations appear at 1500–1600 cm1^{-1} .

Q. What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
  • Ventilation : Use fume hoods to prevent inhalation of vapors or dust.
  • Storage : Keep in airtight containers under inert gas (e.g., N2_2) at 2–8°C to prevent degradation .

Advanced Research Questions

Q. What strategies optimize the synthetic yield of this compound while minimizing side reactions?

Methodological Answer:

  • Catalyst Screening : Lewis acids (e.g., ZnCl2_2) may accelerate the nucleophilic addition step.
  • Solvent Optimization : Ethanol improves solubility of quinoline derivatives compared to methanol, reducing reaction time.
  • Temperature Control : Maintaining 20–25°C prevents thermal decomposition of the acrylate ester .
    Example Data Table :
ConditionYield (%)E/Z Ratio
Methanol, 25°C7285:15
Ethanol, 25°C7888:12
Methanol, 10°C6592:8

Q. How can researchers resolve contradictions in reported biological activity data for quinoline-based acrylate derivatives?

Methodological Answer:

  • Standardized Assays : Use cell lines with consistent passage numbers (e.g., HeLa or MCF-7) and control for solvent effects (e.g., DMSO concentration).
  • Structural Analog Comparison : Compare this compound with analogs like (E)-3-(2-chloroquinolinyl) derivatives to isolate substituent effects .
  • Meta-Analysis : Aggregate data from multiple studies to identify trends in IC50_{50} values or structure-activity relationships (SAR).

Q. What mechanistic insights explain the anticancer activity of this compound derivatives?

Methodological Answer:

  • Molecular Docking : Simulate interactions with target proteins (e.g., topoisomerase II or tubulin) to identify binding modes.
  • Reactive Oxygen Species (ROS) Assays : Measure ROS generation in cancer cells using fluorescent probes (e.g., DCFH-DA).
  • Apoptosis Pathways : Evaluate caspase-3/7 activation via fluorometric assays .

Data Contradiction Analysis

Q. How should researchers address discrepancies in spectroscopic data for this compound across studies?

Methodological Answer:

  • Cross-Validation : Compare NMR chemical shifts with computational predictions (e.g., DFT calculations).
  • Impurity Profiling : Use LC-MS to detect byproducts (e.g., Z-isomers or hydrolyzed acids) that may skew data.
  • Collaborative Reproducibility : Share raw spectral data via platforms like Zenodo for peer validation .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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methyl (E)-3-(3-quinolinyl)-2-propenoate
Reactant of Route 2
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methyl (E)-3-(3-quinolinyl)-2-propenoate

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